molecular formula C19H19N3O2 B2729015 1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-91-1

1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2729015
CAS No.: 899740-91-1
M. Wt: 321.38
InChI Key: WZCWXLACONDXSJ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a carboxamide group, and an isopropylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and carboxamide-containing molecules. Examples include:

Uniqueness

1-methyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and isopropylphenyl substituent contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)13-6-8-15(9-7-13)21-18(23)16-11-14-5-4-10-20-17(14)22(3)19(16)24/h4-12H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCWXLACONDXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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